Daphnilongeranin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

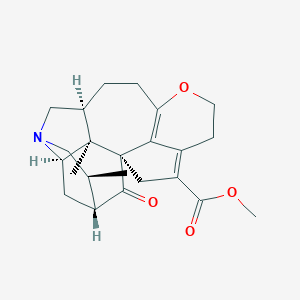

methyl (1S,2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-12-10-24-11-13-4-5-17-19-14(6-7-28-17)16(21(26)27-3)9-23(19)20(25)15(12)8-18(24)22(13,23)2/h12-13,15,18H,4-11H2,1-3H3/t12-,13-,15-,18-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYCEKHYHLUROK-DCLOCNOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN2C[C@H]3CCC4=C5C(=C(C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)CCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isolation of Daphnilongeranin A from Daphniphyllum longeracemosum: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A, a novel seco-10,17-longistylumphylline A type Daphniphyllum alkaloid, was first isolated from the leaves and stems of Daphniphyllum longeracemosum. This technical guide provides a comprehensive overview of the isolation and characterization of this compound, based on available scientific literature. The document outlines a generalized procedure for the extraction and purification of this complex natural product, presents its key physicochemical and spectroscopic data, and discusses the broader context of Daphniphyllum alkaloids. Due to the limited public availability of the detailed experimental protocol from the primary source, this guide consolidates known information and infers a standard methodology for natural product isolation.

Introduction

The Daphniphyllum alkaloids are a structurally diverse and complex family of natural products, with over 350 compounds identified to date[1]. These alkaloids are exclusively found in plants of the genus Daphniphyllum, which are primarily distributed in Southeast Asia[1]. The intricate polycyclic skeletons of these molecules have made them challenging targets for total synthesis and have attracted significant interest from the scientific community[1][2]. Many Daphniphyllum alkaloids have demonstrated a range of biological activities, including cytotoxic, anti-HIV, and kinase inhibitory effects, making them promising candidates for drug discovery and development[1].

This compound is a unique member of this family, distinguished as the first seco-10,17-longistylumphylline A type Daphniphyllum alkaloid[3]. Its discovery, along with other novel alkaloids from D. longeracemosum, has expanded the known structural diversity of this class of natural products and opened new avenues for phytochemical and pharmacological research[3][4]. This guide aims to provide researchers with a detailed understanding of the isolation of this compound, facilitating further investigation into its chemical properties and biological potential.

Data Presentation

While the specific quantitative yields for the isolation of this compound are not detailed in the available literature, the following table summarizes the key physicochemical and spectroscopic data reported for the compound[3]. This information is critical for the identification and characterization of this compound in a laboratory setting.

| Property | Data |

| Molecular Formula | C30H47NO5 |

| Appearance | Amorphous powder |

| Optical Rotation | [α]D20 +5.4 (c 0.85, CHCl3) |

| UV (MeOH) λmax (log ε) | 210 (4.01) nm |

| IR (KBr) νmax | 3446, 2926, 1732, 1650, 1458, 1245, 1028 cm-1 |

| HRESIMS | m/z 502.3527 [M + H]+ (calcd for C30H48NO5, 502.3532) |

| 1H NMR (500 MHz, CDCl3) | δ 5.86 (1H, s), 5.31 (1H, t, J = 7.0 Hz), 4.70 (1H, d, J = 12.0 Hz), 4.49 (1H, d, J = 12.0 Hz), 3.67 (3H, s), 3.40 (1H, m), 2.04 (3H, s), 1.66 (3H, s), 0.93 (3H, d, J = 6.5 Hz), 0.88 (3H, d, J = 6.5 Hz), 0.86 (3H, s) |

| 13C NMR (125 MHz, CDCl3) | δ 171.1, 169.8, 140.0, 122.9, 98.2, 77.2, 70.4, 60.5, 58.4, 55.4, 52.9, 51.6, 49.8, 44.4, 42.1, 40.3, 39.6, 38.9, 37.0, 34.2, 32.1, 29.7, 28.0, 25.0, 22.9, 22.8, 21.4, 21.2, 18.2, 14.2 |

Experimental Protocols

The following is a generalized experimental protocol for the isolation of this compound from Daphniphyllum longeracemosum, based on standard phytochemical procedures for alkaloid extraction and purification. The specific details are inferred from the abstract of the primary publication and common laboratory practices.

Plant Material Collection and Preparation

-

Plant Material: The leaves and stems of Daphniphyllum longeracemosum were collected.

-

Preparation: The plant material was air-dried and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

The powdered plant material was extracted exhaustively with a suitable solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature. This process was likely repeated multiple times to ensure complete extraction of the secondary metabolites.

-

The resulting crude extract was then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Acid-Base Partitioning

-

The crude extract was suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with a nonpolar solvent such as petroleum ether or ethyl acetate to remove neutral and weakly acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, was then basified with a base (e.g., NH4OH or Na2CO3) to a pH of approximately 9-10.

-

The basified solution was subsequently extracted with a chlorinated solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) to isolate the free alkaloids.

-

The organic layer containing the crude alkaloid mixture was dried over anhydrous sodium sulfate and concentrated in vacuo.

Chromatographic Purification

The crude alkaloid extract was subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Silica Gel Column Chromatography: The crude alkaloid mixture was first fractionated by silica gel column chromatography using a gradient elution system of increasing polarity, typically starting with a nonpolar solvent like petroleum ether or hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate and then methanol.

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity were further purified using size-exclusion chromatography on a Sephadex LH-20 column, with methanol often used as the mobile phase, to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the target compound, this compound, was likely achieved using preparative or semi-preparative reversed-phase HPLC (RP-HPLC) with a suitable solvent system, such as a gradient of methanol in water or acetonitrile in water.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods, including:

-

1D NMR: 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework.

-

2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) to determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

UV-Vis Spectroscopy: To identify chromophores.

-

Chemical Methods: Potential chemical derivatization to confirm functional groups and stereochemistry.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Daphniphyllum longeracemosum.

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activities or signaling pathways associated with this compound. Research into the pharmacological effects of this novel alkaloid is a promising area for future investigation.

Conclusion

The isolation of this compound from Daphniphyllum longeracemosum has contributed to the expanding knowledge of the structural diversity of Daphniphyllum alkaloids. This technical guide provides a framework for the isolation and characterization of this compound based on the available scientific information. The detailed methodologies, while inferred from standard practices, offer a solid starting point for researchers aiming to isolate and study this compound. Further investigation into its biological activities is warranted to explore its potential as a lead compound in drug discovery. The lack of publicly accessible, detailed experimental data highlights the importance of open data sharing in the scientific community to accelerate research and development.

References

Spectroscopic and Structural Elucidation of Daphnilongeranin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Daphnilongeranin A, a novel alkaloid isolated from Daphniphyllum longeracemosum. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and a visualization of the analytical workflow.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry was crucial in determining the elemental composition of this compound. The HRMS data, obtained via ESI-TOF-MS, provided the exact mass and molecular formula of the compound.

| Parameter | Value |

| Ionization Mode | ESI |

| Mass Analyzer | TOF |

| Measured m/z | 422.1962 [M+H]⁺ |

| Calculated m/z | 422.1968 (for C₂₅H₂₈NO₅) |

| Molecular Formula | C₂₅H₂₇NO₅ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural backbone of this compound was elucidated through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The spectra were recorded in a mixed solvent system of CDCl₃ and CD₃OD (9:1).

¹H NMR Data (500 MHz, CDCl₃:CD₃OD 9:1)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 4.58 | s | |

| 4a | 3.10 | d | 12.0 |

| 4b | 2.32 | d | 12.0 |

| 5a | 2.15 | m | |

| 5b | 1.90 | m | |

| 6 | 2.65 | m | |

| 8a | 2.05 | m | |

| 8b | 1.85 | m | |

| 9 | 5.80 | t | 3.5 |

| 10 | 2.80 | m | |

| 11a | 2.20 | m | |

| 11b | 1.75 | m | |

| 12a | 1.65 | m | |

| 12b | 1.50 | m | |

| 13a | 1.95 | m | |

| 13b | 1.60 | m | |

| 15 | 4.26 | s | |

| 20 | 1.25 | s | |

| 21a | 2.88 | d | 13.5 |

| 21b | 2.70 | d | 13.5 |

| 23a | 3.94 | d | 17.0 |

| 23b | 3.60 | d | 17.0 |

¹³C NMR Data (125 MHz, CDCl₃:CD₃OD 9:1)

| Position | δ (ppm) | Type |

| 1 | 91.2 | CH |

| 2 | 174.2 | C |

| 3 | 177.9 | C |

| 4 | 45.8 | CH₂ |

| 5 | 30.5 | CH₂ |

| 6 | 48.8 | CH |

| 7 | 72.7 | C |

| 8 | 35.4 | CH₂ |

| 9 | 128.4 | CH |

| 10 | 138.2 | C |

| 11 | 32.1 | CH₂ |

| 12 | 28.7 | CH₂ |

| 13 | 36.9 | CH₂ |

| 14 | 55.3 | C |

| 15 | 92.8 | CH |

| 16 | 50.1 | C |

| 18 | 45.2 | C |

| 20 | 24.7 | CH₃ |

| 21 | 64.2 | CH₂ |

| 22 | 52.6 | C |

| 23 | 64.4 | CH₂ |

| 24 | 170.5 | C |

Experimental Protocols

Isolation of this compound

The dried and powdered fruits of Daphniphyllum longeracemosum were subjected to extraction with methanol. The resulting crude extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was concentrated and subjected to repeated column chromatography over silica gel and Sephadex LH-20 to yield pure this compound.

Spectroscopic Analysis

NMR spectra were acquired on a Bruker AV-500 spectrometer. ¹H and ¹³C chemical shifts are reported in parts per million (ppm) relative to the residual solvent signals. High-resolution mass spectra were obtained on an Agilent 6520 Q-TOF mass spectrometer using electrospray ionization (ESI).

Analytical Workflow

The following diagram illustrates the workflow for the isolation and structural elucidation of this compound.

Caption: Experimental workflow for the isolation and structural analysis of this compound.

An In-depth Analysis of the Postulated Biosynthetic and Biomimetic Synthetic Pathways of Daphnilongeranin A

For Researchers, Scientists, and Drug Development Professionals

Published: November 17, 2025

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid. To date, the natural biosynthetic pathway has not been fully elucidated through enzymatic studies. However, significant insights have been gained from biomimetic total synthesis efforts, which have led to plausible hypotheses regarding its formation. This document details the proposed biosynthetic relationships between this compound and other related alkaloids, alongside the experimental protocols for key synthetic steps that mimic these transformations.

Postulated Biosynthetic Position of this compound

This compound is considered a key intermediate in the biosynthesis of a subfamily of Daphniphyllum alkaloids. It is hypothesized to be biosynthetically linked to the calyciphylline A and daphnicyclidin D subfamilies.[1] The proposed biogenesis involves complex molecular rearrangements and cyclizations, which have inspired synthetic chemists to devise elegant total synthesis strategies. These synthetic endeavors provide the primary evidence for the currently accepted, albeit hypothetical, biosynthetic pathway.

The macrodaphniphyllamine-type, calyciphylline A-type, this compound-type, and daphnicyclidin D-type alkaloids are four structurally related classes of Daphniphyllum alkaloids.[2] A systematic analysis of their structures suggests a common biogenetic network. Synthetic strategies have been developed based on these postulated relationships, successfully achieving the synthesis of numerous members of these alkaloid families.[2]

Biomimetic Synthesis and Key Transformations

The total synthesis of this compound and related compounds often relies on biomimetic strategies that attempt to replicate the proposed biosynthetic steps in the laboratory. These approaches provide strong support for the hypothetical biosynthetic pathway. Key reactions in these syntheses include cycloadditions, rearrangements, and late-stage cyclizations to construct the complex polycyclic core.

One notable approach involves an intermolecular [3+2] cycloaddition to assemble a key intermediate, followed by a late-stage aldol cyclization to form the final ring of daphnilongeranin B, a closely related alkaloid.[3] Another critical transformation is a bioinspired cationic rearrangement that leads to the formation of the tetrasubstituted benzene ring found in related structures like daphenylline.[3]

The synthesis of the tetracyclic core of the daphlongeranine family has been a significant challenge, featuring the construction of two quaternary carbons.[4] Successful strategies have employed spirocyclization and intramolecular Pd-catalyzed cyclization reactions.[4]

Quantitative Data from Biomimetic Synthesis

The following table summarizes key quantitative data from reported biomimetic synthetic routes related to this compound and its congeners. This data primarily consists of chemical yields for crucial synthetic steps.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| [3+2] Cycloaddition | Enone and tert-butyl 2-butynoate | PBu₃, K₂CO₃/MeOH | Cycloaddition adduct | 83 | [5] |

| Wagner-Meerwein Rearrangement | Pentacyclic ketone | PTSA, reflux | Rearrangement product | 85 | [5] |

| Luche Reduction | α,β-unsaturated enone | CeCl₃·7H₂O, NaBH₄, MeOH, 0 °C | Allylic alcohol | 96 | [1] |

| Dehydration | Allylic alcohol | MsOH, then PPTS, 4 Å molecular sieves | Diene | 90 | [1] |

| α-hydroxylation | Ketone | KHMDS, O₂, (EtO)₃P | α-hydroxyketone | 91 | [1] |

| α-ketol rearrangement | α-hydroxyketone | cat. Bu₂SnO, 80 °C | Rearranged product | 96 | [1] |

| Selective Acetylation | Polyol intermediate | Ac₂O, Et₃N, 4-DMAP | Acetylated product (yuzurimine A) | 96 | [1] |

| Reductive Amination | Hemiaminal | NaBH₃CN, HOAc | Amine (yunnandaphnine B) | 97 | [1] |

Experimental Protocols for Key Biomimetic Reactions

1. [3+2] Cycloaddition for Core Construction

This protocol describes a phosphine-catalyzed [3+2] cycloaddition, a key step in the synthesis of the core structure of Daphniphyllum alkaloids.[5]

-

Reactants: Enone (1.0 equiv), tert-butyl 2-butynoate (1.2 equiv).

-

Reagents: PBu₃ (0.2 equiv), K₂CO₃ (1.0 equiv).

-

Solvent: MeOH.

-

Procedure: To a solution of the enone and tert-butyl 2-butynoate in MeOH is added K₂CO₃ and PBu₃. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the cycloaddition adduct.

2. Luche Reduction of an Enone

This procedure details the selective 1,2-reduction of an α,β-unsaturated ketone to the corresponding allylic alcohol.[1]

-

Reactant: α,β-unsaturated enone (1.0 equiv).

-

Reagents: CeCl₃·7H₂O (1.2 equiv), NaBH₄ (1.2 equiv).

-

Solvent: MeOH.

-

Temperature: 0 °C.

-

Procedure: The enone is dissolved in MeOH, and the solution is cooled to 0 °C. CeCl₃·7H₂O is added, and the mixture is stirred for 10 minutes. NaBH₄ is then added portion-wise, and the reaction is stirred at 0 °C until completion. The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

3. Bioinspired Cationic Rearrangement

This protocol describes a Wagner-Meerwein type rearrangement to construct a key structural motif.[5]

-

Reactant: Pentacyclic ketone (1.0 equiv).

-

Reagent: p-Toluenesulfonic acid (PTSA) (catalytic amount).

-

Solvent: Toluene.

-

Condition: Reflux.

-

Procedure: The pentacyclic ketone is dissolved in toluene, and a catalytic amount of PTSA is added. The mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled to room temperature, washed with a saturated aqueous solution of NaHCO₃, dried over Na₂SO₄, and concentrated. The product is purified by flash chromatography.

Visualizing the Postulated Biosynthetic and Synthetic Pathways

The following diagrams illustrate the proposed biosynthetic relationships and a generalized workflow for the biomimetic synthesis of this compound and related alkaloids.

Caption: Postulated biosynthetic relationship of this compound.

References

- 1. scispace.com [scispace.com]

- 2. Total Synthesis of Four Classes of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of the Tetracyclic Core of the Daphlongeranines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Three-Dimensional Architecture of Daphnilongeranin A Precursors: A Technical Guide to their X-ray Crystallographic Analysis

For Immediate Release

This technical guide provides an in-depth overview of the X-ray crystallographic studies of key synthetic intermediates of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The structural elucidation of these precursors, achieved through single-crystal X-ray diffraction, was a critical step in the total synthesis of this compound-type alkaloids, as reported in the Journal of the American Chemical Society in 2023. This document is intended for researchers, scientists, and drug development professionals interested in the structural chemistry and synthesis of complex natural products.

Core Findings: Crystal Structure of a Key Intermediate

The absolute configuration and relative stereochemistry of the synthetic precursors to this compound were unequivocally established using X-ray crystallography. The following tables summarize the crystal data and structure refinement details for a representative intermediate from the synthetic pathway.

Table 1: Crystal Data and Structure Refinement for Intermediate 28

| Parameter | Value |

| Empirical Formula | C₂₅H₃₁NO₅ |

| Formula Weight | 425.51 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 10.125(2) Å |

| b | 12.345(3) Å |

| c | 17.891(4) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 2234.5(8) ų |

| Z | 4 |

| Density (calculated) | 1.264 Mg/m³ |

| Absorption Coefficient | 0.712 mm⁻¹ |

| F(000) | 912 |

| Data Collection and Refinement | |

| Crystal Size | 0.20 x 0.15 x 0.10 mm³ |

| Theta Range for Data Collection | 4.96 to 67.00° |

| Index Ranges | -12 <= h <= 12, -14 <= k <= 14, -21 <= l <= 21 |

| Reflections Collected | 15890 |

| Independent Reflections | 3945 [R(int) = 0.0312] |

| Completeness to Theta = 67.00° | 99.8 % |

| Absorption Correction | Semi-empirical from equivalents |

| Max. and Min. Transmission | 0.931 and 0.872 |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 3945 / 0 / 283 |

| Goodness-of-fit on F² | 1.054 |

| Final R Indices [I > 2sigma(I)] | R₁ = 0.0351, wR₂ = 0.0892 |

| R Indices (all data) | R₁ = 0.0365, wR₂ = 0.0907 |

| Absolute Structure Parameter | 0.02(4) |

| Largest Diff. Peak and Hole | 0.221 and -0.187 e.Å⁻³ |

Experimental Protocols

The successful crystallographic analysis hinged on the meticulous execution of crystallization and data collection protocols.

Crystallization

Single crystals of the intermediate suitable for X-ray diffraction were grown using the slow evaporation method. A saturated solution of the purified compound was prepared in a solvent system of ethyl acetate and hexane. The solution was filtered to remove any particulate matter and left undisturbed in a loosely capped vial at room temperature. After several days, colorless, prism-shaped crystals of diffraction quality were observed.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality was selected and mounted on a goniometer head. X-ray diffraction data were collected on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Cu Kα radiation source (λ = 1.54178 Å). The crystal was kept at a constant temperature of 100 K during data collection.

The collected data were processed using the SAINT software package. The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The absolute configuration was determined based on the Flack parameter.

Visualizing the Workflow

To provide a clearer understanding of the process, the general workflow for single-crystal X-ray crystallography is illustrated below.

Signaling Pathways and Biological Activity

Currently, there is limited information available in the public domain regarding the specific signaling pathways modulated by this compound. Broader studies on Daphniphyllum alkaloids suggest a range of biological activities, including cytotoxic and neurotrophic effects. Further research is required to elucidate the precise molecular targets and mechanisms of action for this compound.

This guide underscores the pivotal role of X-ray crystallography in modern natural product synthesis, providing the definitive structural proof required to navigate and confirm complex synthetic routes. The detailed data and protocols presented herein are intended to aid fellow researchers in the fields of synthetic chemistry and drug discovery.

An In-depth Technical Guide to Daphnilongeranin A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a naturally occurring alkaloid isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] It belongs to the Daphniphyllum alkaloids, a diverse family of natural products known for their complex molecular architectures and interesting biological activities. This technical guide provides a comprehensive overview of the physical, chemical, and preliminary biological properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physical and Chemical Properties

This compound is a white amorphous powder. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₉NO₄ | [1] |

| Molecular Weight | 383.48 g/mol | [1] |

| Appearance | White amorphous powder | |

| Melting Point | Not reported | |

| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | |

| Optical Rotation | Not reported |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data provide the foundational structural information for this compound. While a complete, assigned dataset is not publicly available, the general regions of proton and carbon signals are consistent with a complex alkaloidal structure.

Table 2: General ¹H and ¹³C NMR Spectral Data of this compound

| Nucleus | Chemical Shift Range (ppm) | General Assignments |

| ¹H NMR | 0.8 - 7.5 | Aliphatic protons, olefinic protons, protons adjacent to heteroatoms. |

| ¹³C NMR | 15 - 180 | Aliphatic carbons, olefinic carbons, carbonyl carbons, carbons bonded to nitrogen and oxygen. |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound.

-

High-Resolution Mass Spectrometry (HR-ESI-MS): The exact mass of the protonated molecule [M+H]⁺ is used to confirm the molecular formula C₂₃H₂₉NO₄.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Table 3: Characteristic Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretching (hydroxyl group) |

| ~2950 | C-H stretching (aliphatic) |

| ~1730 | C=O stretching (ester or lactone) |

| ~1650 | C=C stretching (alkene) |

| ~1240 | C-O stretching (ester or ether) |

Experimental Protocols

Isolation of this compound

This compound is isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] The general procedure involves the following steps:

Figure 1. General workflow for the isolation of this compound.

A detailed protocol would involve specifying the exact solvents, gradient systems for chromatography, and HPLC conditions, which are typically found in the primary research literature describing its isolation.

Biological Activity

Inhibition of Platelet Aggregation

Preliminary studies have shown that this compound exhibits weak inhibitory activity on platelet aggregation. The precise mechanism and the specific signaling pathways involved have not been fully elucidated. Platelet aggregation is a complex process involving multiple signaling cascades.

Figure 2. Simplified overview of major platelet aggregation signaling pathways.

This compound's weak inhibitory effect suggests it may interfere with one or more steps in this cascade, potentially by interacting with a receptor, an enzyme, or a signaling molecule. Further research is required to identify its precise molecular target and mechanism of action.

Conclusion

This compound is a structurally complex Daphniphyllum alkaloid with preliminary evidence of biological activity. This guide summarizes the currently available physical, chemical, and biological data. The lack of comprehensive quantitative data and detailed mechanistic studies highlights the need for further investigation into this natural product. Its unique structure may serve as an inspiration for synthetic chemists, and a deeper understanding of its biological activity could open new avenues for therapeutic development.

References

Initial Bioactivity Screening of Daphnilongeranin A: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A is a complex hexacyclic Daphniphyllum alkaloid that has garnered significant interest within the synthetic chemistry community.[1] While the total synthesis of this compound and related compounds has been a focal point of recent research, comprehensive studies detailing its specific biological activities are not yet prevalent in publicly accessible literature.[2][3][4] Generally, Daphniphyllum alkaloids are known to possess a wide array of biological properties, including anticancer, antioxidant, and vasorelaxant effects.[5] This guide outlines a proposed framework for the initial bioactivity screening of this compound, drawing upon established methodologies for evaluating natural products. The following sections provide standardized protocols for assessing its potential anticancer, anti-inflammatory, and antioxidant activities, which are common starting points in the evaluation of novel alkaloids.

Proposed Experimental Workflow for Bioactivity Screening

The initial assessment of this compound's bioactivity can be systematically approached through a series of established in vitro assays. This workflow ensures a comprehensive preliminary evaluation, guiding further, more specific investigations.

References

- 1. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of Four Classes of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Elusive Structure-Activity Relationship of Daphnilongeranin A: A Deep Dive into its Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A, a member of the complex family of Daphniphyllum alkaloids, has captivated synthetic chemists with its intricate, cage-like architecture. These natural products, isolated from plants of the Daphniphyllum genus, exhibit a range of biological activities, sparking interest in their potential as therapeutic agents. This technical guide delves into the core aspects of this compound, with a primary focus on the synthetic strategies that have been developed to construct its challenging molecular framework.

Despite the significant achievements in the total synthesis of this compound and its congeners, a comprehensive public-domain study on its structure-activity relationship (SAR) remains conspicuously absent. The available scientific literature predominantly details the elegant and often biomimetic synthetic routes to these molecules, with limited to no information on the systematic modification of their structures to probe and optimize biological activity. Consequently, this guide will provide a detailed overview of the synthetic approaches, which lay the essential groundwork for any future SAR investigations. While quantitative SAR data is unavailable, understanding the synthesis is the first critical step for any researcher aiming to embark on such studies.

Synthetic Strategies Towards this compound and Related Alkaloids

The synthesis of this compound-type alkaloids is a formidable challenge in organic chemistry, characterized by the need to control complex stereochemistry and construct multiple rings, including sterically congested quaternary carbon centers. The research in this area is a testament to the ingenuity of synthetic chemists.

Biomimetic Approaches

A prominent strategy in the synthesis of Daphniphyllum alkaloids is the use of biomimetic approaches, which draw inspiration from the proposed biosynthetic pathways of these natural products in plants. These strategies often feature cascade reactions that efficiently build up the core structures from simpler precursors.

One notable biomimetic strategy involves reprogramming the biosynthetic network of Daphniphyllum alkaloids into a chemical synthesis network.[1] This approach leverages a common intermediate that can be divergently converted into different subfamilies of these alkaloids, including the this compound-type.[1] The key is to utilize substrate-, reaction-, and pathway-altering biomimetic strategies to navigate the complex chemical space.[1]

A conceptual workflow for a biomimetic synthesis is outlined below:

Caption: A generalized workflow for the divergent biomimetic synthesis of Daphniphyllum alkaloids.

Key Synthetic Transformations

The construction of the intricate polycyclic core of this compound-type alkaloids relies on a series of powerful chemical reactions. Some of the key transformations employed in the reported syntheses include:

-

[3+2] Cycloaddition Reactions: These reactions are instrumental in constructing the densely substituted five-membered carbocyclic rings found in these molecules.[2][3]

-

Late-stage Aldol Cyclization: This transformation is often used to install the final rings of the cage-like structure.[2]

-

Cationic Rearrangements: Bio-inspired cationic rearrangements have been utilized to form key structural motifs.[2]

-

Palladium-catalyzed Cyclizations: These reactions have proven effective in forming challenging carbon-carbon bonds within the complex framework.

The logical progression of a synthetic route often involves the initial construction of a less complex core, which is then elaborated through a series of strategic cyclizations and rearrangements.

Caption: A simplified logical flow of a typical total synthesis of a complex alkaloid like this compound.

Experimental Protocols: A Focus on Synthetic Methods

As detailed SAR data and corresponding biological assay protocols for this compound are not publicly available, this section will instead provide an illustrative example of a key synthetic protocol that could be found in the synthesis literature. The following is a generalized procedure for a palladium-catalyzed cycloaddition, a reaction class pivotal in the synthesis of related complex alkaloids.

General Procedure for a Palladium-Catalyzed [3+2] Cycloaddition:

Materials:

-

Enedione precursor

-

Trimethylenemethane (TMM) precursor

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triisopropyl phosphite ((i-PrO)₃P)

-

Triethyl borate (B(OEt)₃)

-

Anhydrous solvent (e.g., Toluene or THF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the enedione precursor, the TMM precursor, and the anhydrous solvent.

-

In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃, (i-PrO)₃P, and B(OEt)₃ in the anhydrous solvent.

-

Add the catalyst solution to the reaction mixture dropwise at the desired temperature (this can range from room temperature to elevated temperatures).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with an appropriate reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent in vacuo and purify the crude product by column chromatography on silica gel to afford the desired cycloaddition product.

Note: The specific reaction conditions (temperature, solvent, catalyst loading, and reaction time) would need to be optimized for each specific substrate.

The Path Forward: A Call for Biological Investigation

The remarkable achievements in the total synthesis of this compound and its analogs have paved the way for in-depth biological studies. The synthetic routes developed provide access to these complex molecules, enabling researchers to explore their therapeutic potential. The next logical and crucial step is to undertake systematic SAR studies. This would involve:

-

Design and Synthesis of Analog Libraries: Leveraging the established synthetic routes to create a diverse set of analogs with modifications at various positions of the this compound scaffold.

-

Development and Implementation of Biological Assays: Screening the parent compound and its analogs in a battery of relevant biological assays to identify and quantify their activities. Potential areas of investigation, given the activities of other Daphniphyllum alkaloids, could include antiviral (including anti-HIV), cytotoxic, and anti-inflammatory assays.

-

Quantitative Analysis and SAR Correlation: Correlating the structural modifications with the observed biological activities to build a comprehensive SAR model. This would provide invaluable insights into the pharmacophore of this compound and guide the design of more potent and selective analogs.

The workflow for a future SAR study is depicted below:

Caption: A proposed workflow for conducting future structure-activity relationship studies on this compound.

Conclusion

This compound remains a fascinating and challenging target for synthetic chemists. While the intricate details of its synthesis have been elegantly unraveled, its biological potential is yet to be fully explored. The absence of comprehensive SAR studies in the public domain highlights a significant gap in our understanding of this complex natural product. The synthetic methodologies detailed in the literature provide a robust platform for the generation of analogs, and it is hoped that this will inspire future collaborative efforts between synthetic chemists and biologists to unlock the therapeutic promise of this compound and the broader family of Daphniphyllum alkaloids. The journey from a complex natural product to a potential therapeutic agent is long, and for this compound, the next chapter of that journey awaits the crucial insights that only detailed SAR studies can provide.

References

Methodological & Application

The Vanguard of Complexity: Strategic Blueprints for the Total Synthesis of Daphnilongeranin A

For researchers, scientists, and professionals in drug development, the intricate architecture of Daphnilongeranin A presents a formidable synthetic challenge and a compelling target for methodological innovation. This document provides a detailed overview of the strategic approaches and experimental protocols for the total synthesis of this complex Daphniphyllum alkaloid, with a focus on a biomimetic strategy that leverages a profound understanding of its biosynthetic origins.

The total synthesis of this compound has been achieved through a sophisticated biomimetic approach that strategically repositions it as a key intermediate within a broader synthetic network of related alkaloids. This strategy, pioneered by the Li group, showcases the power of reprogramming biosynthetic pathways to inform and enable the construction of complex molecular scaffolds.

Retrosynthetic Analysis: A Biomimetic Disconnection

The retrosynthetic strategy for this compound is deeply rooted in its presumed biosynthesis. The core hexacyclic framework is envisioned to arise from a common intermediate that also serves as a branching point for the synthesis of other Daphniphyllum alkaloid subfamilies. The key disconnections involve a late-stage functional group interconversion and the strategic unravelling of the intricate polycyclic system to simpler, more accessible precursors.

A pivotal intermediate in this synthetic plan is the α,β-unsaturated enone 49 , which is assembled via a crucial [3+2] cycloaddition. This intermediate undergoes a series of carefully orchestrated transformations, including a stereoselective reduction and a dehydration sequence, to forge the characteristic diene moiety of the this compound-type core.

Key Strategic Transformations

The successful synthesis of this compound hinges on several key chemical transformations that enable the efficient construction of its complex architecture. These include:

-

Trimethylenemethane (TMM) [3+2] Cycloaddition: This powerful reaction is employed to construct the densely substituted five-membered carbocyclic ring present in the core structure.

-

Luche Reduction: A highly diastereoselective reduction of a key enone intermediate to afford a crucial allylic alcohol with the desired stereochemistry.

-

Dehydration and Double Bond Migration: A carefully controlled sequence to install the conjugated diene system characteristic of the this compound subfamily.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps leading to a core intermediate of the this compound-type alkaloids.

| Step | Transformation | Product | Yield (%) |

| 1 | γ-Oxidation of enone 46 | Enedione 45 | - |

| 2 | TMM [3+2] cycloaddition of enedione 45 | Cycloadduct 49 | - |

| 3 | Luche reduction of α,β-unsaturated enone 49 | Allylic alcohol 51 | 96 |

| 4 | Dehydration of allylic alcohol 51 followed by double bond migration | Diene 52 | 90 |

Note: Yields for the initial steps to form enedione 45 and the subsequent cycloaddition to 49 were not explicitly detailed in the primary reference as a linear sequence with percentage yields but were described as being readily available through established methods.

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of the this compound-type core.

Protocol 1: Diastereoselective Luche Reduction of α,β-Unsaturated Enone (49)

-

To a solution of the α,β-unsaturated enone 49 in methanol (MeOH) at -78 °C is added cerium(III) chloride heptahydrate (CeCl₃·7H₂O).

-

The mixture is stirred at this temperature for 30 minutes.

-

Sodium borohydride (NaBH₄) is then added portionwise to the reaction mixture.

-

The reaction is stirred at -78 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the allylic alcohol 51 as a single diastereoisomer.

Protocol 2: Dehydration and Double Bond Migration to Diene (52)

-

The allylic alcohol 51 is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Methanesulfonic acid (MsOH) is added dropwise to the solution at 0 °C.

-

The reaction is stirred at this temperature, and upon completion, the intermediate mixture containing the diene and a δ-hydroxyketone is obtained.

-

To this mixture, pyridinium p-toluenesulfonate (PPTS) and 4 Å molecular sieves are added.

-

The reaction is stirred at room temperature until the conversion to the diene 52 is complete.

-

The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the diene 52 .

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the biomimetic total synthesis strategy towards the core of this compound.

Caption: Biomimetic synthesis of the this compound core.

This detailed overview provides a foundation for researchers to understand and potentially apply the innovative strategies employed in the total synthesis of this compound. The biomimetic approach not only delivers a concise route to this complex natural product but also enriches the toolbox of synthetic organic chemistry.

Biomimetic Synthesis of Daphnilongeranin A-Type Alkaloids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the biomimetic synthesis of daphnilongeranin A-type alkaloids, focusing on a generalized biomimetic strategy. The protocols and data presented are compiled from the seminal work published in the Journal of the American Chemical Society by Zhang et al. This approach utilizes a substrate-altering biomimetic strategy to circumvent challenging biosynthetic steps, offering a more practical and efficient route to this complex alkaloid family.

Introduction

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products that have captivated synthetic chemists for decades. Their complex, polycyclic architectures and significant biological activities make them attractive targets for total synthesis. The this compound-type alkaloids represent a key subfamily, believed to be important intermediates in the biosynthesis of other related alkaloids.

Biomimetic synthesis, which seeks to mimic nature's synthetic strategies, offers an elegant and often efficient approach to constructing complex natural products. However, a direct mimicry of the proposed biosynthesis of this compound is fraught with challenges. This application note details a "generalized biomimetic" approach that retains the core logic of the biosynthetic pathway while employing more synthetically tractable transformations.

Proposed Biosynthetic and Biomimetic Synthetic Strategy

The proposed biosynthetic pathway for this compound (9) suggests its formation from daphniyunnine A (7). This transformation, however, involves a mechanistically complex oxygen insertion into a carbon-carbon bond, a step that is difficult to replicate in a laboratory setting. Furthermore, the subsequent biosynthetic conversion of this compound to other alkaloid subtypes involves a C1-C8 bond cleavage and C1-C13 bond formation, for which a reliable synthetic method has yet to be established.[1]

To address these challenges, a substrate-altering biomimetic strategy was devised. This approach focuses on the synthesis of a key intermediate, α,β-unsaturated enone 49 , which serves as a more versatile precursor for the this compound-type scaffold. This strategy is outlined in the workflow below.

Caption: Proposed Biosynthesis vs. Biomimetic Synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the initial steps in the biomimetic synthesis of the this compound-type alkaloid core, starting from the common intermediate 49 .

| Step | Reaction | Product | Reagents and Conditions | Yield (%) |

| 1 | Luche Reduction | Allylic Alcohol 51 | CeCl₃·7H₂O, NaBH₄, MeOH, 0 °C to rt | 96 |

| 2 | Dehydration | Diene 52 | MsOH, CH₂Cl₂; then PPTS, 4 Å MS, CH₂Cl₂ | 90 (overall) |

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the biomimetic synthesis.

Synthesis of Allylic Alcohol (51) via Luche Reduction

This protocol describes the selective reduction of the α,β-unsaturated ketone in intermediate 49 to the corresponding allylic alcohol 51 .

Caption: Workflow for the Luche Reduction of Enone 49.

Procedure:

-

To a solution of enone 49 (1.0 equiv) in methanol, add cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.5 equiv).

-

Cool the resulting mixture to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 equiv) portionwise over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford allylic alcohol 51 as a single diastereoisomer.[1]

Synthesis of Diene (52) via Dehydration

This two-step protocol describes the dehydration of allylic alcohol 51 to furnish the conjugated diene 52 .

Procedure:

-

To a solution of allylic alcohol 51 (1.0 equiv) in dichloromethane (CH₂Cl₂) at 0 °C, add methanesulfonic acid (MsOH, 2.0 equiv).

-

Stir the reaction mixture at 0 °C for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with CH₂Cl₂ (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. This yields a mixture of the diene 52 and a δ-hydroxyketone resulting from hydrolysis.

-

To a solution of the crude mixture from the previous step in CH₂Cl₂, add pyridinium p-toluenesulfonate (PPTS, 0.2 equiv) and activated 4 Å molecular sieves.

-

Stir the mixture at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂.

-

Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield diene 52 .[1]

Characterization Data

The structural confirmation of the key intermediates is crucial. Below is a summary of the expected characterization data.

| Compound | Spectroscopic Data |

| Allylic Alcohol (51) | ¹H NMR, ¹³C NMR, HRMS, IR |

| Diene (52) | ¹H NMR, ¹³C NMR, HRMS, IR |

Detailed spectroscopic data can be found in the supporting information of the source publication.

Conclusion

The generalized biomimetic synthesis of this compound-type alkaloids represents a significant advancement in the field of natural product synthesis. By employing a substrate-altering strategy, the challenges associated with mimicking the exact biosynthetic pathway are overcome, providing a more practical and efficient route to these complex molecules. The protocols and data presented herein offer a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis and exploration of this important class of alkaloids.

References

Synthetic Intermediates for Daphnilongeranin A: A Guide to Key Building Blocks

The Daphniphyllum alkaloids, a family of structurally complex and biologically active natural products, have long captivated synthetic chemists. Daphnilongeranin A, a member of this family, presents a formidable synthetic challenge due to its intricate polycyclic framework. While a direct total synthesis of this compound is not yet widely reported, the successful synthesis of the closely related (-)-Daphnilongeranin B by Zhai and coworkers offers a blueprint for accessing the core structure.[1][2] This document outlines the key synthetic intermediates and protocols based on this pioneering work, providing researchers with a foundational guide for the synthesis of this compound and its analogues.

The synthetic strategy for (-)-Daphnilongeranin B hinges on a convergent approach, featuring a key intermolecular [3+2] cycloaddition to construct a densely functionalized cyclopentane ring.[2][3] This is followed by a series of transformations to elaborate the pentacyclic core, culminating in a late-stage aldol cyclization to forge the final ring of the caged structure.[2] The intermediates presented herein are critical junctures in this synthetic pathway, representing stable, characterizable compounds that serve as platforms for subsequent chemical manipulations.

Key Synthetic Intermediates and Reaction Yields

The following table summarizes the key transformations and yields for the synthesis of the core structure of (-)-Daphnilongeranin B, providing a quantitative overview of the synthetic efficiency.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 | Enone 1 | Cycloadduct 3 | tert-butyl 2-butynoate 2 , PBu₃, K₂CO₃, MeOH | 83 | [3] |

| 2 | Cycloadduct 3 | Pentacyclic Ketone 4 | Multi-step sequence | Not specified | [3] |

| 3 | Pentacyclic Ketone 4 | (-)-Daphnilongeranin B | Late-stage aldol cyclization | Not specified | [2] |

Experimental Protocols

Detailed experimental procedures for the synthesis of the key intermediates are provided below. These protocols are adapted from the reported synthesis of (-)-Daphnilongeranin B and may require optimization for the synthesis of this compound.

Synthesis of Cycloadduct 3

This protocol describes the crucial [3+2] cycloaddition reaction to form the initial cyclopentane ring system.

Procedure:

-

To a solution of enone 1 in methanol (MeOH) is added tert-butyl 2-butynoate 2 .

-

Potassium carbonate (K₂CO₃) and tributylphosphine (PBu₃) are subsequently added to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired cycloadduct 3 .

Synthesis of Pentacyclic Ketone 4

The synthesis of the pentacyclic ketone 4 from cycloadduct 3 involves a multi-step sequence that builds the core polycyclic framework of the molecule. The reported literature indicates a seven-step sequence from the cycloadduct to the pentacyclic ketone.[3] These steps typically involve transformations such as reductions, cyclizations, and functional group manipulations to construct the intricate ring system.

Synthetic Workflow for the Core of Daphnilongeranin B

The following diagram illustrates the key transformations in the synthesis of the core structure of (-)-Daphnilongeranin B.

Caption: Synthetic route to the core of (-)-Daphnilongeranin B.

This synthetic overview provides a solid foundation for researchers aiming to tackle the total synthesis of this compound. The key intermediates and protocols detailed here represent significant milestones in the construction of this complex natural product. Further investigation and adaptation of these methods will be crucial for the successful synthesis of this compound and the exploration of its biological activities.

References

Application Notes & Protocols: Asymmetric Synthesis of the Daphnilongeranin A Core

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of the core structure of Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid. The synthesis leverages key strategic reactions to construct the intricate polycyclic framework with a high degree of stereochemical control. The methodologies described are based on strategies developed for structurally related alkaloids, providing a robust pathway for accessing the daphlongeranine core.

Retrosynthetic Analysis and Strategy

The asymmetric synthesis of the this compound core is a challenging endeavor due to its sterically congested and complex polycyclic structure, featuring multiple contiguous stereocenters. A plausible retrosynthetic strategy, inspired by biomimetic approaches and successful syntheses of related Daphniphyllum alkaloids, is outlined below. The core strategy involves the initial construction of a less complex bicyclic or tricyclic intermediate, followed by a series of cyclizations to build the complete hexacyclic core.

A key disconnection simplifies the target to a tetracyclic core, which can be assembled through an intramolecular palladium-catalyzed cyclization.[1] This tetracyclic intermediate can be further traced back to a spirocyclic amine core, accessible from L-proline, thus establishing the initial chirality.[1] An alternative and powerful approach involves a biomimetic network strategy, where a common intermediate can be divergently synthesized to afford different subfamilies of Daphniphyllum alkaloids, including the this compound-type.[2] A pivotal transformation in many of these syntheses is a [3+2] cycloaddition reaction to construct a key five-membered ring.[3]

Logical Workflow for Core Synthesis

Caption: A logical workflow for the asymmetric synthesis of the this compound core.

Key Synthetic Steps and Quantitative Data

The following table summarizes the key transformations and associated quantitative data for the synthesis of the this compound core and its key intermediates. The data is compiled from syntheses of structurally related compounds.

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Stereoselectivity | Reference |

| 1 | Oxone-mediated Oxidation | L-proline benzyl ester | 1,2-Nitrone | Oxone, NaHCO₃, CH₂Cl₂/H₂O, rt | ~80 | N/A | [1] |

| 2 | 1,3-Dipolar Cycloaddition | 1,2-Nitrone and Alkyne | Isoxazoline | Toluene, 110 °C | >80 | N/A | [1] |

| 3 | Reductive Spirocyclization | Ketophosphonate | Spirocyclic N-Boc-amine | 1. n-BuLi 2. NaNap 3. Boc₂O | Good | N/A | [1] |

| 4 | Reductive Heck Reaction | α-bromoacrylamide | Tetracyclic intermediate | Pd(OAc)₂, HCO₂Na, Et₃N, TBACl, DMF, 80 °C | ~50 | N/A | [1] |

| 5 | Lu's [3+2] Cycloaddition | Enone and tert-butyl 2-butynoate | Cycloaddition adduct | PBu₃, K₂CO₃/MeOH | 83 | N/A | [3] |

| 6 | Intramolecular Aldol Cyclization | Pentacyclic ketone | Hexacyclic Core | p-TsOH, C₆H₆, reflux | 85 | N/A | [1][3] |

| 7 | Luche Reduction | α,β-unsaturated enone | Allylic alcohol | CeCl₃·7H₂O, NaBH₄, MeOH, -78 °C | 96 | Single diastereoisomer | [2] |

Experimental Protocols

Protocol 1: Synthesis of the Spirocyclic Amine Core

This protocol is adapted from the synthesis of the tetracyclic core of the daphlongeranines.[1]

Step 1: Oxone-mediated Oxidation of L-proline benzyl ester

-

To a solution of L-proline benzyl ester hydrochloride in a biphasic mixture of CH₂Cl₂ and saturated aqueous NaHCO₃, add Oxone in one portion at room temperature.

-

Stir the reaction mixture vigorously for 12 hours.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude nitrone.

Step 2: 1,3-Dipolar Cycloaddition

-

Dissolve the crude nitrone and the corresponding alkyne in toluene.

-

Heat the reaction mixture to 110 °C for 24 hours in a sealed tube.

-

Cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the isoxazoline.

Step 3: Reductive Spirocyclization

-

Prepare a solution of the ketophosphonate precursor in THF and cool to -78 °C.

-

Add n-BuLi dropwise and stir for 30 minutes.

-

In a separate flask, prepare a solution of sodium naphthalenide (NaNap) in THF.

-

Add the NaNap solution to the reaction mixture at -78 °C and stir for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Warm the mixture to room temperature and add di-tert-butyl dicarbonate (Boc₂O).

-

Stir for 12 hours, then extract with EtOAc.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to obtain the spirocyclic N-Boc-amine.

Protocol 2: Reductive Heck Reaction for Tetracycle Formation

This protocol is based on the intramolecular Pd-catalyzed cyclization to form the tetracyclic core.[1]

-

To a solution of the α-bromoacrylamide precursor in DMF, add Pd(OAc)₂, HCO₂Na, Et₃N, and TBACl.

-

Heat the reaction mixture to 80 °C for 18 hours.

-

Cool to room temperature and dilute with water.

-

Extract the mixture with EtOAc.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the tetracyclic product.

Protocol 3: Lu's [3+2] Cycloaddition

This protocol is adapted from Zhai's synthesis of daphenylline, which shares a common core with this compound.[3]

-

To a solution of the enone and tert-butyl 2-butynoate in a suitable solvent, add PBu₃ and K₂CO₃/MeOH.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to yield the cycloaddition adduct.

Protocol 4: Intramolecular Aldol Cyclization

This protocol describes the late-stage cyclization to form the F ring of daphnilongeranin B, which is analogous to a key step for the this compound core.[3]

-

Dissolve the pentacyclic ketone precursor in benzene.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Heat the mixture to reflux for 4 hours.

-

Cool to room temperature and quench with saturated aqueous NaHCO₃.

-

Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield the hexacyclic core.

Synthetic Pathway Visualization

The following diagram illustrates a key transformation in the biomimetic synthesis of the this compound-type core.

Caption: Key Luche reduction in the synthesis of the this compound-type core.[2]

Disclaimer: The provided protocols are intended for informational purposes for qualified researchers and should be adapted and optimized as necessary. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting. The stereochemical outcomes may vary, and further chiral resolution or asymmetric catalysis may be required to achieve the desired enantiopure product.

References

Daphnilongeranin A: A Promising Scaffold for Medicinal Chemistry Awaiting Biological Exploration

While the complex and unique architecture of Daphnilongeranin A has captured the attention of synthetic chemists, leading to elegant total synthesis strategies, its potential as a scaffold for medicinal chemistry remains largely untapped due to a significant lack of published biological activity data. At present, the scientific literature provides a wealth of information on the chemical synthesis of this intricate molecule, but detailed pharmacological studies are not yet publicly available. This report summarizes the current state of knowledge, highlighting the synthetic accessibility of the this compound core and the general biological context of the broader Daphniphyllum alkaloid family, thereby outlining a roadmap for future medicinal chemistry exploration.

This compound belongs to the Daphniphyllum alkaloids, a large family of over 200 natural products known for their complex, polycyclic structures.[1] While the class as a whole has been reported to exhibit a range of biological activities, including anti-tumor, antioxidant, anti-platelet aggregation, and vasorelaxant properties, specific data for this compound is scarce. The most direct, albeit limited, piece of biological information available is a report indicating that daphlongeranines A and B demonstrated weak inhibition of platelet aggregation.[2] This lack of comprehensive biological evaluation presents a significant hurdle in developing detailed application notes for its use as a medicinal chemistry scaffold.

The Synthetic Landscape: Paving the Way for Derivative Libraries

The true strength of this compound as a potential medicinal chemistry scaffold currently lies in its synthetic accessibility. Multiple research groups have successfully completed the total synthesis of this compound and its relatives, showcasing sophisticated chemical transformations that can be adapted for the creation of diverse analog libraries.[1][3] These synthetic routes provide a robust platform for systematically modifying the core structure to explore structure-activity relationships (SAR) once a definitive biological target is identified.

A generalized workflow for the synthetic exploration of the this compound scaffold is presented below. This workflow is based on established synthetic strategies and represents a logical progression from the natural product to a library of derivatives for biological screening.

Caption: A generalized workflow for the generation of a this compound-based derivative library for medicinal chemistry applications.

Future Directions: Unlocking the Therapeutic Potential

The critical next step in establishing this compound as a viable medicinal chemistry scaffold is the comprehensive evaluation of its biological activity. A proposed workflow for this endeavor is outlined below.

Caption: A proposed workflow for the biological evaluation of this compound to identify and validate its therapeutic potential.

Experimental Protocols: A Call for Future Research

Due to the absence of published studies detailing the biological effects of this compound, specific experimental protocols for its evaluation cannot be provided at this time. However, based on the general activities reported for the Daphniphyllum alkaloid class, the following standard assays would be logical starting points for a comprehensive screening campaign.

Table 1: Proposed Initial Biological Screening Assays for this compound

| Biological Area | Assay Type | Cell Lines/Model | Readout |

| Cytotoxicity | MTT or CellTiter-Glo Assay | Panel of cancer cell lines (e.g., NCI-60) | Cell viability (IC50) |

| Antiviral Activity | Plaque Reduction Assay | Relevant virus and host cell line (e.g., Influenza A in MDCK cells) | Viral plaque formation (EC50) |

| Anti-inflammatory Activity | LPS-induced Nitric Oxide Production Assay | RAW 264.7 macrophages | Nitric oxide levels (IC50) |

| Anti-platelet Aggregation | Light Transmission Aggregometry | Human platelet-rich plasma | Platelet aggregation percentage |

Conclusion

This compound stands as a testament to the structural diversity of natural products and the ingenuity of synthetic chemistry. While its complex architecture is now synthetically tractable, its journey as a scaffold for medicinal chemistry is just beginning. The path forward requires a dedicated effort to elucidate its biological properties through systematic screening and mechanistic studies. The information gleaned from such investigations will be instrumental in guiding the design and synthesis of novel derivatives with therapeutic potential, ultimately transforming this fascinating molecule from a synthetic challenge into a valuable tool for drug discovery. Researchers, scientists, and drug development professionals are encouraged to explore the untapped biological potential of this promising scaffold.

References

- 1. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - Daphlongeranines A and B, Two Novel Alkaloids Possessing Unprecedented Skeletons from Daphniphyllum longeracemosum - American Chemical Society - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Cytotoxicity Assays Using Daphnilongeranin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A, a member of the complex polycyclic Daphniphyllum alkaloids, presents a promising scaffold for investigation into novel anticancer therapeutics. While direct cytotoxic data for this compound on cancer cell lines is not yet extensively available in published literature, related compounds from the Daphniphyllum family have demonstrated cytotoxic effects against various cancer cell lines. For instance, daphnioldhanol A has shown weak activity against the HeLa cell line with an IC50 of 31.9 μM, and daphnezomine W displayed moderate cytotoxicity against the same cell line with an IC50 of 16.0 μg/mL[1][2][3][4]. Furthermore, daphnicyclidins M and N have exhibited cytotoxic activity against P-388 and SGC-7901 cells[5]. These findings suggest the potential of this compound as a cytotoxic agent. This document provides a generalized framework for researchers to systematically evaluate the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. The protocols outlined herein describe standard methodologies for determining key parameters such as the half-maximal inhibitory concentration (IC50) and elucidating potential mechanisms of action, including the induction of apoptosis.

Introduction to this compound and Daphniphyllum Alkaloids

Daphniphyllum alkaloids are a diverse group of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are characterized by their intricate and highly rearranged polycyclic ring systems. Structurally, they offer a unique chemical space for the development of new therapeutic agents. While the biological activities of many Daphniphyllum alkaloids are still under investigation, several members of this family have reported biological activities, including cytotoxic effects against cancer cells[1][2][3][4][5]. The complex architecture of these molecules makes them challenging synthetic targets, but also provides opportunities for structure-activity relationship (SAR) studies to optimize their therapeutic potential.

Potential Anticancer Applications

The investigation of this compound in cytotoxicity assays is the first step toward understanding its potential as an anticancer agent. A thorough screening against a panel of cancer cell lines representing different tumor types is crucial. Subsequent mechanistic studies can then unravel the specific cellular pathways targeted by this compound, which may include the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in cancer progression.

Experimental Protocols

The following protocols provide a detailed methodology for assessing the cytotoxic effects of this compound on cancer cell lines.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines should be selected to represent various cancer types (e.g., breast, lung, colon, leukemia, etc.). Examples include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and Jurkat (T-cell leukemia). All cell lines should be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Preparation of this compound Stock Solution

-

Solvent Selection: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM).

-

Storage: The stock solution should be aliquoted and stored at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh dilutions of the stock solution in the complete cell culture medium immediately before each experiment. The final DMSO concentration in the culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation

Quantitative data from cytotoxicity assays should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HCT116 | Colorectal Carcinoma | Data to be determined |

| Jurkat | T-cell Leukemia | Data to be determined |

| HeLa | Cervical Cancer | Data to be determined |

Note: The IC50 values in this table are placeholders and need to be determined experimentally.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of other cytotoxic natural products, this compound may exert its effects through various signaling pathways. Further investigation into these pathways is recommended.

-

Apoptosis Pathway: Many anticancer agents induce programmed cell death. The expression levels of key apoptosis-related proteins such as Bcl-2, Bax, caspases, and PARP can be investigated by Western blotting.

-